Cas no 65502-61-6 (4,4,5-trimethylhexan-1-ol)

4,4,5-Trimethylhexan-1-ol is a branched primary alcohol with the molecular formula C9H20O. Its structure, featuring a tertiary carbon adjacent to the hydroxyl group, contributes to its unique reactivity and solubility profile. This compound is valued for its intermediate role in organic synthesis, particularly in the production of plasticizers, surfactants, and specialty solvents. Its sterically hindered structure enhances stability in formulations requiring resistance to oxidation or degradation. The alcohol’s hydrophobic nature makes it suitable for applications in nonpolar media, while its primary hydroxyl group allows for further functionalization. It is typically handled under standard laboratory conditions, with compatibility noted for many common organic reagents.
4,4,5-trimethylhexan-1-ol structure
4,4,5-trimethylhexan-1-ol structure
Product Name:4,4,5-trimethylhexan-1-ol
CAS No:65502-61-6
MF:C9H20O
MW:144.254503250122
CID:961944
PubChem ID:3017606
Update Time:2025-06-10

4,4,5-trimethylhexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4,4,5-trimethylhexan-1-ol
    • NS00055332
    • SCHEMBL5368748
    • ZYXQELDKUPEKLK-UHFFFAOYSA-N
    • DTXSID00984098
    • 65502-61-6
    • EINECS 265-792-4
    • EN300-1634544
    • Inchi: 1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3
    • InChI Key: ZYXQELDKUPEKLK-UHFFFAOYSA-N
    • SMILES: OCCCC(C)(C)C(C)C

Computed Properties

  • Exact Mass: 144.1515
  • Monoisotopic Mass: 144.151415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.8

Experimental Properties

  • Density: 0.824
  • Boiling Point: 176.6°C at 760 mmHg
  • Flash Point: 70°C
  • Refractive Index: 1.429
  • PSA: 20.23

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Additional information on 4,4,5-trimethylhexan-1-ol

4,4,5-Trimethylhexan-1-ol (CAS No. 65502-61-6): A Comprehensive Overview

4,4,5-Trimethylhexan-1-ol (CAS No. 65502-61-6) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique molecular structure, which includes a hexane backbone with three methyl groups and a hydroxyl group at the first carbon position. The combination of these functional groups endows 4,4,5-trimethylhexan-1-ol with distinct chemical properties that make it valuable in various synthetic processes and as a precursor for more complex molecules.

The chemical formula of 4,4,5-trimethylhexan-1-ol is C9H20O, and its molecular weight is approximately 144.25 g/mol. The compound is a colorless liquid at room temperature and has a mild, characteristic odor. Its physical properties, such as boiling point (approximately 180°C) and solubility in water (slightly soluble), make it suitable for use in both aqueous and organic solvent systems.

In the realm of synthetic chemistry, 4,4,5-trimethylhexan-1-ol serves as an important building block for the synthesis of more complex organic compounds. Its hydroxyl group can undergo various reactions, including esterification, etherification, and oxidation, making it a valuable intermediate in the production of fragrances, flavors, and pharmaceuticals. Recent studies have highlighted its potential in the synthesis of bioactive molecules and drug candidates.

The pharmaceutical industry has shown particular interest in 4,4,5-trimethylhexan-1-ol due to its potential as a precursor for the synthesis of novel drugs. For instance, researchers have explored its use in the development of anti-inflammatory agents and antiviral compounds. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4,4,5-trimethylhexan-1-ol exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.

Beyond its pharmaceutical applications, 4,4,5-trimethylhexan-1-ol has found utility in the fragrance and flavor industries. Its unique molecular structure imparts a pleasant aroma and taste profile that can be tailored to specific applications through further chemical modifications. Fragrance manufacturers often use it as a base component in perfumes and personal care products to enhance their sensory appeal.

In the context of environmental chemistry, the biodegradability and low toxicity of 4,4,5-trimethylhexan-1-ol make it an attractive choice for green chemistry initiatives. Studies have shown that it can be efficiently degraded by microbial populations under aerobic conditions, reducing its environmental impact. This property aligns with the growing trend towards sustainable chemical processes and products.

The safety profile of 4,4,5-trimethylhexan-1-ol has been extensively evaluated through various toxicological studies. These studies have generally concluded that it is safe for use in industrial settings when appropriate handling and storage practices are followed. However, like many organic compounds, it should be handled with care to avoid prolonged skin contact or inhalation of vapors.

In conclusion, 4,4,5-trimethylhexan-1-ol (CAS No. 65502-61-6) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties and versatile reactivity make it an indispensable tool for synthetic chemists and researchers working on the development of new materials and drugs. As research continues to uncover new applications and derivatives of this compound, its importance in the chemical landscape is likely to grow even further.

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